molecular formula C12H11ClN2O2S B5039311 N-(5-chloro-2-pyridinyl)-1-phenylmethanesulfonamide

N-(5-chloro-2-pyridinyl)-1-phenylmethanesulfonamide

Cat. No. B5039311
M. Wt: 282.75 g/mol
InChI Key: LGBVVROHFYFCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-1-phenylmethanesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C12H10ClN2O2S, and is commonly referred to as CPMS.

Mechanism Of Action

CPMS works by inhibiting the activity of certain enzymes in the body, which can lead to a variety of physiological effects. Specifically, CPMS is known to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of acid-base balance in the body.

Biochemical And Physiological Effects

CPMS has been shown to have a number of biochemical and physiological effects, including the ability to reduce the levels of certain ions in the body, such as bicarbonate and chloride. Additionally, CPMS has been shown to have anti-inflammatory and anticonvulsant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CPMS in laboratory experiments is its ability to inhibit the activity of carbonic anhydrase, which can be useful for studying the role of this enzyme in various physiological processes. However, there are also some limitations to using CPMS, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving CPMS, including the development of new drugs and therapies for the treatment of various diseases and conditions. Additionally, CPMS could be used as a tool for studying the role of carbonic anhydrase in various physiological processes, which could lead to a better understanding of how this enzyme functions in the body. Other potential future directions for research involving CPMS include the development of new synthetic methods for producing this compound and the study of its potential interactions with other compounds and enzymes in the body.

Synthesis Methods

The synthesis of CPMS can be achieved through a variety of methods, including the reaction of 5-chloro-2-pyridinecarboxylic acid with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, but all result in the formation of CPMS.

Scientific Research Applications

CPMS has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the primary uses of CPMS is in the development of new drugs and therapies for the treatment of various diseases and conditions.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-11-6-7-12(14-8-11)15-18(16,17)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBVVROHFYFCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-1-phenylmethanesulfonamide

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